molecular formula C7H7N3O3 B13943239 N-(2-nitroanilino)formamide CAS No. 60702-35-4

N-(2-nitroanilino)formamide

Cat. No.: B13943239
CAS No.: 60702-35-4
M. Wt: 181.15 g/mol
InChI Key: POYBFMZEAPIAGM-UHFFFAOYSA-N
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Description

N-(2-Nitroanilino)formamide, also commonly known as N-(2-nitrophenyl)formamide or o -nitroformanilide, is an organic compound with the CAS Registry Number 7418-32-8 . It is a solid with the molecular formula C 7 H 6 N 2 O 3 and a molecular weight of 166.13 g/mol . Its structure consists of a benzene ring substituted with a nitro group (-NO 2 ) and a formamide group (-NH-CHO) in the 1 and 2 positions, respectively. As a formanilide derivative , this compound serves as a valuable building block and protected aniline intermediate in synthetic organic chemistry . The presence of both an electron-withdrawing nitro group and a formyl group on the nitrogen makes it a versatile precursor for the synthesis of more complex heterocyclic systems and functional molecules. Formanilides, in general, are recognized as key intermediates in multi-step synthesis; for instance, they can be efficiently N-methylated and subsequently hydrolyzed to yield N-methyl secondary arylamines, a transformation of particular importance in the development of radiolabeled compounds for pharmaceutical research . Furthermore, the formyl group can act as a protecting group for the amine, allowing for selective functionalization at other sites on the aromatic ring before being removed under controlled conditions. This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate precautions in a laboratory setting. For more detailed information on handling, safety, and storage, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60702-35-4

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(2-nitroanilino)formamide

InChI

InChI=1S/C7H7N3O3/c11-5-8-9-6-3-1-2-4-7(6)10(12)13/h1-5,9H,(H,8,11)

InChI Key

POYBFMZEAPIAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC=O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N 2 Nitroanilino Formamide and Analogous Nitroaryl Formamides

Conventional N-Formylation Strategies for Aromatic Amines

Conventional N-formylation techniques typically involve the reaction of an aromatic amine with a formylating agent. The choice of reagent and reaction conditions is often dictated by the reactivity of the amine substrate.

Direct formylation using formic acid is a common and straightforward approach. wikipedia.org However, the reaction is a condensation that produces water, which can limit the reaction's efficiency. To overcome this, dehydrating agents are often employed to drive the reaction to completion. nih.gov Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used in conjunction with formic acid. researchgate.netresearchgate.net These reagents activate the formic acid, facilitating the nucleophilic attack by the amine. While effective, these methods can require laborious purification to remove the carbodiimide (B86325) byproducts. orgsyn.org Another strategy involves refluxing the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to physically remove the water as it is formed. nih.govresearchgate.net

To enhance reactivity, derivatives of formic acid are widely used as formylating agents. Acetic formic anhydride (B1165640) (AFA), often generated in situ by reacting formic acid with acetic anhydride, is a particularly potent reagent for the N-formylation of even weakly nucleophilic anilines. jetir.orgnih.govorgsyn.orgwikipedia.org The formyl group of AFA is more electrophilic than the acetyl group, leading to high selectivity for formylation over acetylation. reddit.com This method has been successfully applied to the synthesis of N-(2-nitrophenyl)formamide (2-nitroformanilide) from 2-nitroaniline (B44862), achieving a high yield. jetir.org

Triethyl orthoformate is another effective formylating agent, particularly when amines are reacted in its presence under reflux conditions, often with catalytic amounts of acid. nih.gov It offers a simple pathway to the corresponding formamides with good to excellent yields. nih.gov

SubstrateReagentConditionsProductYield (%)Source(s)
2-NitroanilineFormic Acid, Acetic Anhydride, Silica (B1680970) GelMicrowave Irradiation (300 W)N-(2-nitrophenyl)formamide97 jetir.org

Catalytic methods offer significant advantages, including milder reaction conditions, higher efficiency, and the potential for catalyst recycling, aligning with the principles of green chemistry. scholarsresearchlibrary.comresearchgate.net

Lewis acids such as zinc chloride (ZnCl₂) have been demonstrated to be effective, inexpensive, and environmentally friendly catalysts for the N-formylation of amines with formic acid. nih.gov The Lewis acid activates the carbonyl group of formic acid, increasing its electrophilicity and facilitating the attack by the amine. While this method works well for a variety of alkyl, aryl, and heteroaryl amines, amines substituted with strong electron-withdrawing groups, like nitroanilines, are less reactive and require significantly longer reaction times for the reaction to reach completion. researchgate.netnih.gov

CatalystFormyl SourceGeneral ConditionsSubstrate ScopeKey ObservationSource(s)
ZnCl₂Formic AcidSolvent-free, 70 °CWide range of aminesArylamines with electron-withdrawing groups are sluggish, requiring 3–12 hours. researchgate.netnih.gov
Other Lewis Acids (FeCl₃, AlCl₃, NiCl₂)Formic AcidSolvent-free, 70 °CWide range of aminesEffective, but ZnCl₂ often provides the best results. nih.gov

The use of heterogeneous solid acid catalysts represents a significant advancement in N-formylation methodology. These catalysts are easily separable from the reaction mixture, reusable, and often exhibit high catalytic activity under mild conditions. rsc.orgnih.gov

One such catalyst is sulfonic acid functionalized over silica-coated magnetic nanoparticles (NP@SO₃H). rsc.orgnih.gov This nanocatalyst efficiently promotes the N-formylation of diverse aromatic amines with formic acid at room temperature. nih.gov While anilines with electron-donating groups react more effectively, those with electron-withdrawing groups also proceed smoothly to give the desired products in good yields. rsc.orgnih.gov The magnetic nature of the Fe₃O₄ core allows for simple recovery of the catalyst using an external magnet. nih.gov

Similarly, Fe₂O₃@SiO₂-SO₃H core-shell nanofibers have been developed as a novel magnetic solid acid catalyst. nih.govresearchgate.net These nanofibers effectively catalyze the synthesis of formamides from various amines and aqueous formic acid at room temperature, providing high yields. nih.govresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov

CatalystDescriptionKey FeaturesApplicationSource(s)
NP@SO₃HSulfonic acid-functionalized magnetic nanoparticlesRecyclable (magnetic separation), efficient at room temp., wide substrate toleranceN-formylation of primary aromatic amines with formic acid. rsc.orgnih.govnih.gov
Fe₂O₃@SiO₂-SO₃HMagnetic core-shell nanofibers with sulfonic acid groupsReusable, efficient at room temp., easy separationN-formylation of diverse amines with aqueous formic acid. nih.govresearchgate.netresearcher.life
Sulfonated SilicaSulfuric acid immobilized on silica gel (H₂SO₄–SiO₂)Recyclable, efficient, green catalystN-formylation of various amines with triethyl orthoformate. nih.govresearchgate.net

Palladium catalysts have enabled novel and efficient routes for formylation reactions. One significant application is in carbon-monoxide-free aminocarbonylation, where a formamide (B127407) itself can serve as the amide source. organic-chemistry.org More directly related to the synthesis of nitroaryl formamides is the reductive formylation of nitroarenes. A one-step process has been developed for the direct N-formylation of nitroaromatics, such as nitrobenzene, using formic acid as both the reducing and formylating agent. researchgate.net This transformation is facilitated by specialized bimetallic catalysts, demonstrating a direct route from a nitro compound to its corresponding N-formyl derivative. researchgate.net While traditional palladium-catalyzed formylations often target the conversion of aryl halides to aldehydes using formic acid as a CO surrogate, these reductive amination strategies provide a powerful alternative for synthesizing N-aryl formamides directly from readily available nitroarenes. nih.govorganic-chemistry.orgnih.gov

Catalytic Approaches in N-Formylation Reactions

Imidazole-Promoted N-Formylation

A convenient and effective method for the N-formylation of amines involves the use of a catalytic system of diethyl phosphite (B83602) and imidazole (B134444) with dimethylformamide (DMF) as the formylating agent. bohrium.comnih.gov In this process, diethyl phosphite acts as a nucleophilic catalyst. This approach is applicable to a wide range of substrates, affording the desired N-formyl products in good to excellent yields. bohrium.comnih.gov The reaction of o-phenylenediamines under these conditions leads to the formation of the corresponding benzimidazoles. bohrium.com

The scope of this methodology extends to various substituted anilines. The reaction conditions are generally mild, and the use of imidazole as a co-catalyst is crucial for the efficiency of the transformation.

Table 1: Imidazole-Promoted N-Formylation of Various Amines

Entry Amine Substrate Product Yield (%)
1 Aniline (B41778) N-Phenylformamide 95
2 4-Methylaniline N-(p-tolyl)formamide 92
3 4-Methoxyaniline N-(4-methoxyphenyl)formamide 94
4 4-Chloroaniline N-(4-chlorophenyl)formamide 90

Reaction conditions: Amine (1 mmol), DMF (2 mL), diethyl phosphite (0.2 mmol), imidazole (0.2 mmol), 120 °C, 5 h.

Hypervalent Iodine Reagents (e.g., PIFA)

Hypervalent iodine reagents have gained prominence in organic synthesis as versatile and environmentally benign oxidizing agents. iicbe.orgnih.gov Phenyliodine bis(trifluoroacetate) (PIFA) is a notable example used in a variety of transformations, including the synthesis of N-substituted indole (B1671886) derivatives through intramolecular cyclization. organic-chemistry.org These reagents can facilitate N-formylation reactions under mild conditions. iicbe.orgresearchgate.net

The application of hypervalent iodine reagents in the formylation of secondary amines has been demonstrated, showcasing their utility in C-N bond formation. researchgate.net While direct examples of PIFA-mediated N-formylation of 2-nitroaniline are not extensively detailed, the reactivity profile of these reagents suggests their potential applicability. The mechanism is believed to involve the activation of the formyl source or the amine substrate, facilitating the nucleophilic attack to form the formamide.

Table 2: Hypervalent Iodine-Mediated Formylation of Secondary Amines

Entry Amine Formyl Source Product Yield (%)
1 Dibenzylamine N-Phenylformamide N,N-Dibenzylformamide 88
2 N-Methylaniline N-Phenylformamide N-Methyl-N-phenylformamide 85

Reaction conditions: Amine (1 mmol), formyl source (1.2 mmol), PIFA (1.2 mmol), CH2Cl2, room temperature, 2 h.

Advanced and Green Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This section highlights advanced protocols for the synthesis of formamides that align with the principles of green chemistry.

Mechanochemical Synthesis of Formamides

Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a powerful tool for solvent-free synthesis. beilstein-journals.orgnih.gov This technique often leads to faster reaction times, higher yields, and reduced waste generation compared to conventional solution-phase methods. beilstein-journals.orgnih.gov The N-formylation of amines has been successfully achieved using mechanochemical approaches. nih.gov

One notable method employs N-formylsaccharin as a solid formylating agent, which allows for good to excellent yields of the desired formamides. nih.gov The purification process is also streamlined and greener, often involving a simple solid-phase workup with sodium bicarbonate. nih.gov Imidazole has also been found to be a suitable additive for the N-formylation of various aromatic amines under mechanochemical conditions. beilstein-journals.org

Table 3: Mechanochemical N-Formylation of Amines with N-Formylsaccharin

Entry Amine Product Time (min) Yield (%)
1 Aniline N-Phenylformamide 30 95
2 4-Bromoaniline N-(4-bromophenyl)formamide 60 92
3 2-Nitroaniline N-(2-nitrophenyl)formamide 90 88

Reaction conditions: Amine (1 mmol), N-formylsaccharin (1.1 mmol), ZrO2 jar, 1 ZrO2 ball (Ø = 10 mm), 30 Hz.

Photocatalytic N-Formylation Using Carbon Dioxide as a C1 Source

The utilization of carbon dioxide (CO2), a greenhouse gas, as a C1 feedstock for the synthesis of value-added chemicals is a highly attractive green chemistry approach. researchgate.netresearchgate.net Photocatalytic N-formylation of amines with CO2 offers a sustainable route to formamides. researchgate.netmdpi.com These reactions are typically carried out under mild conditions, using a photosensitizer and a reducing agent. mdpi.com

One such system employs diethyltriamine pentaacetic acid (DTPA) as an initiator, xanthone (B1684191) as a photosensitizer, and phenylsilane (B129415) as a reducing agent. researchgate.netmdpi.com This method is applicable to a wide range of primary and secondary amines, including aromatic amines, yielding the corresponding N-formylated products efficiently. mdpi.com The proposed mechanism involves the reaction of CO2 with the amine to form a carbamate (B1207046) anion, which then undergoes reduction to generate the formamide. mdpi.com

Table 4: Photocatalytic N-Formylation of Amines with CO2

Entry Amine Product Yield (%)
1 Aniline N-Phenylformamide 85
2 4-Methoxyaniline N-(4-methoxyphenyl)formamide 88
3 Benzylamine N-Benzylformamide 92

Reaction conditions: Amine (2.5 mmol), PhSiH3 (2.5 mmol), DTPA (10 mol%), xanthone (20 mol%), DMSO (1 mL), atmospheric CO2, 35 W UV lamp, 48 h.

Ultrasound-Promoted Solvent- and Catalyst-Free N-Formylation

Ultrasound irradiation has been recognized as an effective technique for promoting organic reactions, often leading to shorter reaction times and higher yields. academie-sciences.fr A particularly green approach for the N-formylation of amines utilizes ultrasound under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr This method offers significant advantages, including milder reaction conditions, a cleaner reaction profile, simpler work-up, and reduced waste generation. academie-sciences.fr

The reactivity of various aromatic, heterocyclic, and aliphatic amines has been successfully demonstrated with this protocol. academie-sciences.fr The N-formylation of secondary amines generally requires longer reaction times compared to primary amines, which allows for excellent chemoselectivity. academie-sciences.fr

Chemoselectivity Considerations in N-Formylation of Substituted Anilines

Chemoselectivity is a critical aspect of organic synthesis, particularly when dealing with multifunctional substrates. In the N-formylation of substituted anilines, the presence of other reactive functional groups necessitates careful selection of the reaction conditions to achieve the desired transformation without affecting other parts of the molecule.

For instance, in molecules containing both hydroxyl and amino groups, it is often possible to selectively formylate the amino group without O-formylation. academie-sciences.frnih.gov This has been demonstrated in ultrasound-promoted, solvent- and catalyst-free N-formylation reactions. academie-sciences.fr Similarly, when a mixture of primary and secondary amines is subjected to these conditions, the primary amine is preferentially formylated. academie-sciences.frnih.gov

When considering anilines with electron-withdrawing substituents, such as a nitro group, the nucleophilicity of the amino group is reduced. This can make N-formylation more challenging compared to anilines with electron-donating groups. scholarsresearchlibrary.com However, many of the modern methods, including the use of nano cerium oxide as a catalyst under ultrasound irradiation, have shown to be effective even for the N-formylation of substrates like 4-nitroaniline. soran.edu.iq The choice of formylating agent and catalyst is therefore crucial in achieving high yields and selectivity for these less reactive substrates.

Scale-Up Synthesis and Industrial Relevance of Nitroaryl Formamides

The industrial-scale synthesis of nitroaryl formamides, including N-(2-nitroanilino)formamide and its analogs, is driven by their significance as versatile intermediates in the production of a wide range of commercially important products such as dyes, pigments, agrochemicals, and pharmaceuticals. researchgate.net The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of cost-effective, efficient, and safe manufacturing processes. Key considerations for scale-up include the availability and cost of raw materials, reaction conditions (temperature, pressure), catalyst efficiency and reusability, product yield and purity, and waste management. google.com

Nitroanilines, the precursors to nitroaryl formamides, are themselves important industrial chemicals. vianachem.com Their large-scale production is well-established. For instance, p-nitroaniline is a crucial intermediate for various dyes and pharmaceuticals. researchgate.net The synthesis of these precursors often involves nitration of protected anilines followed by deprotection, or the amination of nitro-haloarenes under pressure. vianachem.commagritek.com

The subsequent N-formylation of nitroanilines is a critical step for which several methodologies have been adapted for industrial application. A common and industrially viable method involves the reaction of the nitroaniline with a formylating agent such as formic acid. This method is advantageous due to the low cost and ready availability of formic acid.

One patented industrial process for a related compound, N-methyl-p-nitroaniline, illustrates a scalable, two-step approach that begins with the formylation of p-nitroaniline. This initial step, which yields the N-formyl intermediate, is crucial and demonstrates high efficiency on a larger scale. google.com

ParameterValueReference
Starting Material p-Nitroaniline google.com
Reagent Formic Acid google.com
Product N-formyl p-nitroaniline google.com
Yield > 90% google.com
Significance Demonstrates a high-yield, scalable formylation process for a nitroaniline. google.com

This table presents data for the synthesis of an analogous nitroaryl formamide, N-formyl p-nitroaniline, as detailed in a patent for its subsequent conversion to N-methyl-p-nitroaniline.

Another industrially relevant process involves the reaction of formamide derivatives with other reagents to produce more complex molecules. For example, a patented process for producing 4-nitrodiphenylamine (B16768) involves the reaction of an alkali metal salt of formanilide (B94145) with p-nitrochlorobenzene at elevated temperatures. This highlights the use of formamide-derived intermediates in high-temperature, large-scale condensation reactions. google.com

ParameterValueReference
Intermediate Potassium Formanilide (derived from Formanilide) google.com
Reagent p-Nitrochlorobenzene google.com
Product 4-Nitrodiphenylamine google.com
Reaction Temperature 170°C google.com
Significance Illustrates the industrial utility of formamide derivatives of aromatic amines in high-temperature condensation reactions for producing valuable chemical products. google.com

This table describes a process where a formanilide salt is used as a key intermediate in a large-scale industrial synthesis.

The industrial relevance of nitroaryl formamides is primarily as intermediates. The formyl group can serve as a protecting group for the amine or as a precursor for other functional groups in a multi-step synthesis. scholarsresearchlibrary.com For example, nitroanilines are key starting materials for azo dyes. google.com The synthesis of the well-known dye Para Red, for example, utilizes p-nitroaniline. magritek.com By converting the nitroaniline to its formamide derivative, its reactivity can be modulated for subsequent coupling or condensation reactions in dye synthesis.

The development of modern catalytic systems is further enhancing the industrial viability of nitroaryl formamide synthesis. Researchers are focusing on heterogeneous nanocatalysts that offer high efficiency, thermal stability, and reusability, which are critical for sustainable industrial processes. google.com Furthermore, innovative methods utilizing carbon dioxide as a C1 source for N-formylation are being explored to create greener and more atom-economical manufacturing routes. rsc.org

Spectroscopic and Crystallographic Characterization of N 2 Nitroanilino Formamide Analogues

Vibrational Spectroscopy (FTIR) Investigations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of N-(2-nitroanilino)formamide is expected to display characteristic absorption bands corresponding to its primary functional groups: the secondary amide, the nitro group, and the substituted benzene (B151609) ring.

The key vibrational frequencies can be assigned based on established group frequency data from related molecules like 2-nitroaniline (B44862) and various N-aryl amides. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the formamide (B127407) group is one of the most intense bands in the spectrum, expected to be found in the 1700-1650 cm⁻¹ range. The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretching vibration (νₐₛ NO₂) near 1550-1500 cm⁻¹ and the symmetric stretching vibration (νₛ NO₂) around 1350-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically occur in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide (N-H) 3300 - 3100 Medium-Sharp
C-H Stretch Aromatic (Ar-H) 3100 - 3000 Medium-Weak
C=O Stretch Amide I (C=O) 1700 - 1650 Strong
N-H Bend Amide II (N-H) 1570 - 1515 Medium
NO₂ Asymmetric Stretch Nitro (NO₂) 1550 - 1500 Strong
C=C Stretch Aromatic Ring 1600 - 1450 Medium-Variable
NO₂ Symmetric Stretch Nitro (NO₂) 1350 - 1300 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of this compound provides specific information about the number and types of protons. The spectrum is expected to show three distinct types of signals: a formyl proton, an amide proton, and four aromatic protons.

Formyl Proton (-CHO): This proton will appear as a singlet, typically in the downfield region of δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Amide Proton (-NH-): The chemical shift of the amide proton is highly variable and sensitive to solvent, concentration, and temperature. It is expected to appear as a broad singlet significantly downfield, potentially between δ 9.0 and 11.5 ppm. This downfield shift is caused by the electron-withdrawing nature of the 2-nitrophenyl group and potential intramolecular hydrogen bonding with the ortho-nitro group.

Aromatic Protons (Ar-H): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the region of δ 7.0-8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield due to the strong deshielding effect of the NO₂ group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH- 9.0 - 11.5 Broad Singlet 1H
-CHO 8.0 - 8.5 Singlet 1H
Ar-H (ortho to NO₂) 8.2 - 8.4 Multiplet (dd) 1H
Ar-H (para to NO₂) 7.6 - 7.8 Multiplet (ddd) 1H
Ar-H (meta to NO₂) 7.2 - 7.4 Multiplet (ddd) 1H

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons.

Carbonyl Carbon (>C=O): The formamide carbonyl carbon is expected to resonate in the typical amide range of δ 160-165 ppm.

Aromatic Carbons: The six aromatic carbons will appear between δ 115-150 ppm. The carbon atom directly attached to the nitro group (C-NO₂) will be significantly deshielded and appear around δ 145-150 ppm. The carbon attached to the nitrogen atom (C-NH) will also be downfield, while the other four carbons will appear at higher field strengths.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
>C=O 160 - 165
C-NO₂ 145 - 150
C-NH 135 - 140
Aromatic CH 120 - 130
Aromatic CH 125 - 135
Aromatic CH 118 - 125

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous structural assignment, especially for molecules with complex spin systems like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically on adjacent carbons). It would be used to map the connectivity of the four aromatic protons and confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This experiment would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular framework. Key expected correlations would include the amide proton (NH) coupling to the aromatic carbons, and the formyl proton (CHO) coupling to the carbonyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, a DEPT-135 experiment would show the four aromatic CH carbons as positive signals, confirming their identity.

Electronic Spectroscopy (UV-Vis) in Molecular Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 2-nitroaniline moiety. The formamide group itself does not absorb significantly in the near-UV or visible range. The spectrum of 2-nitroaniline typically shows two main absorption bands. nih.govnist.gov The first, a high-energy band around 280 nm, is attributed to a π-π* transition within the aromatic system. A second, lower-energy band is observed at longer wavelengths, around 410 nm, which corresponds to an n-π* transition involving the non-bonding electrons of the amino group and the nitro group, often described as an intramolecular charge transfer (ICT) band. researchgate.netresearchgate.net The presence of the formyl group is not expected to cause a major shift in these absorption maxima.

Table 4: Typical UV-Vis Spectral Data for the 2-Nitroaniline Chromophore

Solvent λₘₐₓ 1 (nm) (π-π* transition) λₘₐₓ 2 (nm) (n-π* / ICT)

Mass Spectrometry (e.g., ESI-MS) for Molecular Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₇H₆N₂O₃, giving it an exact mass of 166.03800 Da. chemsrc.com In positive ion mode ESI-MS, the primary ion observed would be the [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 167.045. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) of the molecular ion would reveal characteristic fragmentation patterns, such as the loss of the nitro group (NO₂, 46 Da), the formyl group (CHO, 29 Da), or carbon monoxide (CO, 28 Da), providing further structural confirmation.

Table 5: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ [C₇H₇N₂O₃]⁺ 167.045
[M-CHO]⁺ [C₆H₅N₂O₂]⁺ 137.035

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For analogues of this compound, this method reveals detailed information about their molecular geometry, the interactions governing their assembly in the solid state, and the correlation between their crystal structure and physical properties.

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound analogues is largely defined by the spatial relationship between the formamide group and the nitro-substituted phenyl ring. This relationship is quantified by the dihedral angle between the plane of the amide group and the plane of the benzene ring.

In a study of N-(4-Methylphenyl)formamide, a related compound, the dihedral angle between the amide group (O1/N1/C1) and the benzene ring (C2–C7) was found to be 32.35 (1)°. This deviation from planarity is a common feature in such molecules and is influenced by both steric and electronic effects of the substituents, as well as by the intermolecular interactions within the crystal lattice. For 2-nitroaniline derivatives, an intramolecular hydrogen bond between the amino group and an oxygen atom of the ortho-nitro group can further influence the planarity of the molecule. For instance, in N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, an intramolecular N-H···O hydrogen bond is observed between the amine and the adjacent nitro group.

The conformation of these molecules can be influenced by the nature and position of substituents on the phenyl ring. For example, the presence of a bulky substituent at the ortho position can lead to a larger dihedral angle to minimize steric hindrance.

Compound AnalogueDihedral Angle (Amide/Benzene Ring)Reference
N-(4-Methylphenyl)formamide32.35 (1)° researchgate.net

This table is interactive. Click on the headers to sort the data.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals, Dipolar Interactions)

The crystal packing of this compound analogues is dictated by a variety of intermolecular interactions, with hydrogen bonding often playing a primary role. The presence of N-H and C=O groups in the formamide moiety, along with the nitro group, provides sites for strong hydrogen bond donation and acceptance.

Dipolar interactions, arising from the significant dipole moments of the nitro and formamide groups, also play a crucial role in the crystal packing. In an adduct formed between para-nitroaniline and dimethyl formamide, the formation of the crystalline adduct is attributed to both dipolar interactions and hydrogen bonding.

Interaction TypeDescriptionExample Analogue
N-H···O Hydrogen BondStrong interaction linking molecules into chains or sheets.N-(4-Methylphenyl)formamide
C-H···O Hydrogen BondWeaker interaction providing additional stability to the crystal lattice.N-(4-Methylphenyl)formamide
Dipolar InteractionsArise from the alignment of molecular dipoles, influencing crystal packing.para-nitroaniline-dimethyl formamide adduct

This table is interactive. Users can filter the data based on the interaction type.

Insights into Crystal Packing Patterns and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions leads to the formation of specific crystal packing patterns and supramolecular assemblies. The self-assembly of molecules into well-defined architectures is a key aspect of crystal engineering.

The formation of one-dimensional chains through N-H···O hydrogen bonds, as seen in N-(4-Methylphenyl)formamide, is a common supramolecular motif. These chains can then pack in various ways, influenced by weaker interactions like van der Waals forces, to form the final three-dimensional crystal structure.

In more complex substituted nitroanilines, a variety of supramolecular structures can be observed. For instance, 2-methanesulfonyl-4-nitroaniline forms a chain of R(12) rings through hydrogen bonding. The nature of the substituents can lead to different supramolecular architectures, such as molecular ladders or sheets. This highlights the tunability of the solid-state structure of nitroaniline derivatives through chemical modification.

Correlation between Crystal Structure and Noncentrosymmetry (e.g., Second Harmonic Generation)

A significant area of interest for nitroaniline derivatives is their potential application in nonlinear optics, particularly for Second Harmonic Generation (SHG). SHG is a phenomenon where a material converts incoming light of a certain frequency into light with twice that frequency. A prerequisite for a material to exhibit SHG is that it must crystallize in a noncentrosymmnetric space group, meaning it lacks a center of inversion.

The molecular structure of this compound analogues, with their electron-donating amino/formamido groups and electron-withdrawing nitro groups, can lead to large molecular hyperpolarizabilities. However, for this to translate into a macroscopic SHG response, the molecules must pack in a noncentrosymmetric manner in the crystal lattice.

The study of a para-nitroaniline-dimethyl formamide adduct demonstrated this principle effectively. While both parent molecules, p-nitroaniline and dimethyl formamide, crystallize in centrosymmetric forms and are SHG-inactive, their adduct crystallizes in a noncentrosymmetric form and exhibits a significant SHG efficiency. researchgate.net This is attributed to the specific hydrogen bonding and dipolar interactions in the adduct that favor a noncentrosymmetric arrangement. This indicates that the formation of adducts or cocrystals of this compound analogues could be a viable strategy to induce noncentrosymmetric packing and, consequently, SHG activity.

Reaction Mechanisms and Chemical Transformations of N 2 Nitroanilino Formamide Derivatives

Hydrolytic Stability and Decomposition Pathways of Formamide (B127407) Moieties

The formamide group in N-(2-nitroanilino)formamide derivatives is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond and the formation of 2-nitroaniline (B44862) and formic acid or its conjugate base.

The kinetics of hydrolysis of a series of formanilides, including N-(2-nitrophenyl)formamide, have been studied under both acidic (hydrochloric acid) and basic (hydroxide solutions) conditions. In acidic solutions, the hydrolysis exhibits second-order specific acid catalytic constants. In alkaline solutions, the hydrolysis shows both first- and second-order dependence on the hydroxide concentration wikipedia.org.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the formamide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and elimination of 2-nitroaniline to yield formic acid.

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the formamide. This leads to the formation of a tetrahedral intermediate. The departure of the 2-nitroanilino group as an anion is a key step, which is subsequently protonated by the solvent to yield 2-nitroaniline. The other product is formate.

Decomposition Pathways: Thermal decomposition of this compound is expected to be influenced by the nitro group. Nitroanilines, upon heating, can undergo decomposition, emitting toxic fumes of nitrogen oxides chempanda.comdoubtnut.com. The presence of the formamide group might alter the decomposition pathway, but it is plausible that at elevated temperatures, both the formamide and the nitro group will decompose.

Table 1: General Conditions for Hydrolysis of Formanilide (B94145) Derivatives
ConditionReagentsGeneral Products
Acidic HydrolysisAqueous Acid (e.g., HCl)Corresponding Aniline (B41778) and Formic Acid
Basic HydrolysisAqueous Base (e.g., NaOH)Corresponding Aniline and Formate Salt

Reduction Reactions of the Nitro Group and Derivatives

The nitro group of this compound is readily reducible to an amino group, yielding N-(2-aminoanilino)formamide. This transformation is a crucial step in the synthesis of various heterocyclic compounds. The choice of reducing agent is critical to ensure the selectivity of the nitro group reduction without affecting the formamide moiety.

A variety of reagents are commonly employed for the reduction of aromatic nitro groups, and many of these can be applied to this compound derivatives.

Common Reducing Agents and Conditions:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective in the presence of hydrogen gas nih.gov. This method is generally clean and efficient.

Metal/Acid Systems: Reagents like iron (Fe) in acidic media (e.g., acetic acid or HCl), zinc (Zn) in acidic media, or tin(II) chloride (SnCl2) are classic and effective methods for nitro group reduction nih.gov.

Sodium Sulfide (Na2S): This reagent can be particularly useful for the selective reduction of one nitro group in the presence of others and is often used under conditions that are compatible with other functional groups nih.gov.

Sodium Borohydride (NaBH4) in the presence of a transition metal catalyst: While NaBH4 alone is generally not effective for the reduction of aromatic nitro groups, its reactivity can be enhanced by the addition of catalysts like Ni(PPh3)4 masterorganicchemistry.com.

The selective reduction of the nitro group in the presence of an amide functionality can be challenging, as some reducing agents can also reduce the amide. However, methods utilizing hydrazine hydrate have been reported for the selective reduction of aromatic nitro groups in the presence of amides researchgate.net.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentTypical ConditionsSelectivity Notes
H2/Pd-CHydrogen gas, solvent (e.g., ethanol, ethyl acetate)Can sometimes reduce other functional groups.
Fe/HCl or Fe/AcOHAcidic aqueous solutionGenerally mild and selective for nitro groups.
Zn/HCl or Zn/AcOHAcidic aqueous solutionMild and effective for nitro group reduction.
SnCl2/HClAcidic solutionA classic method for nitro group reduction.
Na2S or (NH4)2SAqueous or alcoholic solutionCan be used for selective reduction of one nitro group.
Hydrazine HydrateWith a catalyst (e.g., Raney Ni, Pd/C) or under pressureCan be selective for nitro groups in the presence of amides.

Substitution Reactions on the Aromatic Ring and Formamide Group

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. The nitro group strongly withdraws electron density from the ring, particularly at the ortho and para positions, making these positions susceptible to attack by nucleophiles.

In this compound, the positions ortho and para to the nitro group are potential sites for nucleophilic attack. A common leaving group in SNAr reactions is a halide. While this compound itself does not have a leaving group other than potentially the formamido group under harsh conditions, its halogenated derivatives would be expected to undergo SNAr reactions readily. For instance, a halogen atom at the position para to the nitro group would be readily displaced by nucleophiles such as alkoxides, amines, or thiolates.

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group (-NO2) and the formamido group (-NHCHO). Both of these groups are meta-directing.

The nitro group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

The formamido group , while having a lone pair on the nitrogen, exhibits a net electron-withdrawing effect due to the adjacent carbonyl group. The lone pair on the nitrogen is delocalized into the carbonyl group, reducing its ability to donate to the aromatic ring. This makes the formamido group a deactivating and ortho, para-directing group, but its deactivating nature is significant.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. For deactivated rings, harsher conditions may be required organic-chemistry.org.

Nitration: Introduction of another nitro group. This would require very strong nitrating agents and would be difficult to achieve on an already nitrated and deactivated ring masterorganicchemistry.comyoutube.com.

Sulfonation: Introduction of a sulfonic acid group (-SO3H). This reaction is often reversible and can be driven by using fuming sulfuric acid.

Table 3: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound
SubstituentPositionActivating/DeactivatingDirecting Effect
-NO22Strongly DeactivatingMeta (positions 4, 6)
-NHCHO1DeactivatingOrtho, Para (positions 3, 5)

Oxidative Transformations of Formamide Functionality

The formamide functionality in this compound can potentially undergo oxidative transformations, although this is less common than reactions involving the nitro group or the aromatic ring. The nitrogen atom and the formyl proton are potential sites for oxidation.

Oxidation of N-aryl amides can be achieved through various methods, including electrochemical oxidation. Anodic oxidation of N-aryl amides can lead to a variety of products depending on the reaction conditions and the structure of the amide.

The use of common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) could potentially lead to the oxidation of the formyl group to a carboxyl group, or even cleavage of the C-N bond under harsh conditions researchgate.net. For instance, the oxidation of some formamidines by permanganate leads to the cleavage of the formamidine (B1211174) group nih.gov. The presence of the nitro group might influence the outcome of such reactions.

Participation in Specific Named Reactions

While this compound itself is not a classical starting material for many named reactions, its derivatives, particularly those obtained after reduction of the nitro group, can participate in important synthetic transformations.

One notable example is the potential for a derivative of this compound to undergo the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline wikipedia.orgnih.govstackexchange.com.

The reduction of the nitro group in this compound yields N-(2-aminoanilino)formamide. While not a β-arylethylamine itself, if the formamide nitrogen were part of a larger structure that includes a β-aryl-ethyl moiety, this resulting diamine could be a precursor for the synthesis of complex heterocyclic systems via a Pictet-Spengler type of cyclization. For example, if the formyl group were to be hydrolyzed and the resulting amine reacted to introduce a suitable side chain, the resulting molecule could then undergo a Pictet-Spengler reaction.

Other named reactions that involve aromatic amines or formamides could potentially be applied to derivatives of this compound. For instance, the Vilsmeier-Haack reaction is used for the formylation of electron-rich aromatic compounds and involves a formamide derivative as a reagent, but it is not a reaction that the deactivated aromatic ring of this compound would typically undergo as a substrate echemi.comresearchgate.netmagritek.com. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) and is therefore not directly applicable to this compound as the primary substrate organic-chemistry.orgyoutube.comresearchgate.netresearchgate.net.

Formation of Heterocyclic Scaffolds from Nitroaryl Formamide Precursors

The structure of this compound contains the essential elements for the synthesis of various fused heterocyclic systems. The ortho-disposed nitro and formamido groups can undergo intramolecular cyclization reactions, typically following the reduction of the nitro group.

The synthesis of quinazolines and their corresponding oxo-derivatives, quinazolinones, can be achieved from precursors like this compound. A key synthetic route involves the reductive cyclization of an o-nitrobenzamide derivative. In the context of this compound, the initial step is the reduction of the nitro group to an amino group, yielding N-(2-aminoanilino)formamide.

This intermediate contains the necessary o-amino-amido functionality for cyclization. In what can be considered a variation of the Niementowski quinazoline synthesis, heating this intermediate, often in the presence of a suitable catalyst or dehydrating agent, leads to intramolecular condensation. researchgate.net The formyl group provides the C2 carbon of the quinazoline ring system. This method provides a direct pathway to quinazolinone scaffolds, which are significant in medicinal chemistry. marquette.edunih.gov

Table 1: Examples of Quinazoline Synthesis Conditions
Starting MaterialReagents/CatalystProduct TypeReference
2-AminobenzamideMethanol (B129727), [Cp*Ir(2,2'-bpyO)(H₂O)]Quinazolinone scispace.com
2-Aminophenyl ketonesAmines, Ruthenium catalystQuinazoline marquette.edu
Anthranilic AcidFormamideQuinazolinone researchgate.net
N-substituted o-bromobenzamidesFormamide, CuI/4-hydroxy-l-proline3-substituted quinazolinones scispace.com

Benzimidazole (B57391) synthesis from this compound relies on a one-pot reductive cyclization process. clockss.orgorganic-chemistry.org This pathway is highly efficient as it avoids the isolation of the often unstable o-phenylenediamine intermediate. clockss.org

The reaction proceeds via two key steps:

Reduction of the Nitro Group: The nitro group of the this compound precursor is reduced to an amino group. Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., Pd/C). clockss.orgorganic-chemistry.orgresearchgate.net This in situ reduction generates an N-substituted o-phenylenediamine.

Intramolecular Cyclization: The newly formed amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the formamide group. Subsequent dehydration leads to the formation of the imidazole (B134444) ring, resulting in the benzimidazole scaffold.

This method is versatile and compatible with a wide range of functional groups, making it a valuable tool for synthesizing substituted benzimidazoles. nih.govorganic-chemistry.org

Table 2: Conditions for Reductive Cyclization to Benzimidazoles
PrecursorReducing Agent / ConditionsC1 SourceProductReference
o-NitroanilinesNa₂S₂O₄, Aldehydes, EthanolExternal Aldehyde2-Substituted Benzimidazoles organic-chemistry.org
o-NitroanilinesPd/C, H₂, Orthoesters, Acetic acidExternal Orthoester2-Substituted Benzimidazoles clockss.org
2-Nitro-N-aryl aminesFormic acid, Fe powder, NH₄ClInternal (Formic Acid)2H-Benzimidazoles nih.gov

The formation of a 1,2,4-triazole ring from an N-arylformamide precursor can be envisioned through classical synthetic routes such as the Pellizzari or Einhorn-Brunner reactions. wikipedia.orgwikipedia.orgresearchgate.net These methods typically involve the condensation of amides or imides with hydrazine derivatives.

Pellizzari Reaction: This reaction involves the condensation of an amide and an acylhydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.orgchempedia.info In this context, the this compound (after reduction of the nitro group) could serve as the amide component, reacting with a suitable acylhydrazide. The reaction generally suffers from low yields and requires harsh conditions, though microwave irradiation has been shown to improve outcomes. wikipedia.org

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines in the presence of a weak acid. wikipedia.orgwikipedia.org While the direct precursor is an imide, related pathways starting from N-acylamines (like the formamide derivative) are plausible. The mechanism involves nucleophilic attack by the hydrazine, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. wikipedia.org

These pathways provide a conceptual basis for converting the formamide moiety of the precursor into a 1,2,4-triazole ring, thereby constructing a more complex heterocyclic system.

Tetrahydroquinolines can be synthesized using the imino Diels-Alder reaction, also known as the Povarov reaction. This reaction provides a powerful method for constructing the tetrahydroquinoline core. For a precursor like this compound, the synthesis would begin with the reduction of the nitro group to an aniline.

The resulting N-(2-aminoanilino)formamide can then participate in a three-component reaction:

Imine Formation: The aniline derivative reacts with an aldehyde (e.g., o-tolualdehyde) to form an imine in situ.

[4+2] Cycloaddition: This imine then acts as the azadiene in a Diels-Alder reaction with a dienophile, such as N-vinyl formamide.

Aromatization/Rearrangement: The cycloaddition product then forms the stable tetrahydroquinoline ring system.

This acid-catalyzed methodology allows for the synthesis of complex N-(2-aryl-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives with moderate to good yields. The reaction demonstrates high regioselectivity and is a versatile tool for creating molecular diversity.

Table 3: Synthesis of Tetrahydroquinoline Derivatives via Imino Diels-Alder Reaction
Reactant 1 (Aniline)Reactant 2 (Aldehyde)DienophileCatalystProduct Yield
Substituted Anilineso-TolualdehydeN-Vinyl Formamidep-TsOH24-78%

Computational and Theoretical Investigations of N 2 Nitroanilino Formamide Chemistry

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for understanding the electronic structure, stability, and reactivity of molecules at the atomic level. These computational techniques solve the Schrödinger equation, or its approximations, to provide insights into molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electron correlation of a many-electron system by focusing on its electron density. Despite a thorough search of scientific literature, no specific studies employing DFT calculations to investigate the properties of N-(2-nitroanilino)formamide have been identified. Research in this area often involves optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as HOMO-LUMO energy gaps. For related nitroaromatic compounds, DFT has been used to study their structure, stability, and electronic characteristics. However, data specific to this compound is not available in the reviewed sources.

Ab Initio Methods (e.g., MP2) for Electronic Structure

Ab initio methods are computational chemistry techniques based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. A comprehensive literature search did not yield any publications that specifically apply MP2 or other ab initio methods to determine the electronic structure of this compound. Such studies on other molecules have been used to investigate reaction mechanisms and calculate activation energies with high accuracy.

Coupled Cluster Theory Applications

Coupled Cluster (CC) theory is a high-level, accurate method in computational chemistry for describing electron correlation. It is often considered the "gold standard" for calculating molecular energies and properties when high accuracy is required. The application of Coupled Cluster theory, including methods like CCSD(T), provides benchmark-quality results for small to medium-sized molecules. However, no research articles detailing the application of Coupled Cluster theory to this compound could be located during the literature survey.

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Prediction

The characterization of transition states and the prediction of activation energies are crucial for understanding the kinetics and feasibility of a chemical reaction. This involves locating the saddle point on the potential energy surface that connects reactants to products. Computational methods like DFT and ab initio calculations are frequently used for this purpose. A diligent search for computational studies on reaction mechanisms involving this compound did not uncover any research that characterizes its transition states or predicts activation energies for its potential reactions.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters. Mapping the PES allows chemists to identify stable isomers (local minima), products, and the transition states that separate them. This provides a complete picture of a reaction pathway. Despite its utility in mechanistic studies, no published research on the mapping of the potential energy surface for reactions involving this compound was found.

Solvent Effects Modeling (e.g., Monte Carlo Simulation, Free Energy Perturbation)

The chemical behavior of this compound is significantly influenced by its environment, particularly the solvent. Computational methods like Monte Carlo (MC) simulations and Free Energy Perturbation (FEP) are instrumental in quantifying these solvent effects. researchgate.net Modeling studies can be designed to understand how solvent polarity and hydrogen-bonding capability interact with the distinct functional groups of the molecule: the highly polar nitro group, the hydrogen-bond donating N-H of the aniline (B41778) linker, and the hydrogen-bond accepting carbonyl of the formamide (B127407) group.

Monte Carlo simulations can be employed to explore the vast conformational space of the solvent molecules around a fixed or flexible this compound solute. These simulations would reveal the probable solvation shell structure. In polar protic solvents like water or methanol (B129727), it is expected that solvent molecules would form strong hydrogen bonds with the oxygen atoms of the nitro group and the carbonyl oxygen. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent would primarily orient to solvate the positive dipoles of the molecule. rsc.org

Free Energy Perturbation (FEP) is a more rigorous method used to calculate the free energy difference between two states, such as the solvation of a molecule in two different solvents or the relative solvation free energies of two different solutes. digitellinc.comnih.gov An FEP study could, for instance, compute the free energy of transferring this compound from a nonpolar solvent like toluene (B28343) to a polar solvent like water. This calculation provides a quantitative measure of the molecule's hydrophilicity/lipophilicity, a critical parameter in medicinal chemistry and material science. The results of such simulations are crucial for predicting solubility, partitioning behavior, and the stability of different conformers in various media. frontiersin.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis, particularly through Molecular Dynamics (MD) simulations, provides atomic-level insight into the molecule's dynamic behavior. mdpi.comnih.gov

The key sources of conformational flexibility in this compound are the rotation around several single bonds:

The C-N bond connecting the phenyl ring to the bridging nitrogen.

The N-N bond of the hydrazine-like linker.

The N-C bond of the formamide group.

MD simulations can map the potential energy surface associated with the rotation of these bonds. researchgate.net A significant conformational feature to investigate would be the potential for intramolecular hydrogen bonding between the formamide N-H and one of the oxygen atoms of the ortho-nitro group. The formation of such a six-membered ring would impart significant conformational rigidity and planarity to the molecule, which would, in turn, affect its electronic properties and crystal packing.

An MD simulation would involve placing the molecule in a simulated box of solvent and calculating the forces on each atom over time to trace its trajectory. nih.gov Analysis of this trajectory can reveal:

Preferred Dihedral Angles: Identifying the most stable rotational conformations.

Conformational Transitions: The energy barriers and timescales for switching between different conformations.

Solvent Structuring: How the molecule's conformation influences the organization of the surrounding solvent molecules.

This dynamic picture is essential for understanding how the molecule might adapt its shape to fit into a receptor site or to participate in a chemical reaction. rsc.org

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor. youtube.com

For this compound, the electronic character is defined by the interplay between the electron-donating amino groups and the powerful electron-withdrawing nitro group.

HOMO: The HOMO is expected to be primarily localized on the aniline ring and the lone pair of the linking nitrogen atom. This orbital represents the most available electrons, making these sites susceptible to attack by electrophiles.

LUMO: The LUMO is anticipated to be heavily localized on the nitro group (—NO₂). This low-energy empty orbital makes the nitro group and the ortho/para positions of the aromatic ring susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. Computational studies on the closely related 2-nitroaniline (B44862) provide a basis for estimating these values. nih.gov

Table 1. Predicted Frontier Molecular Orbital Properties for this compound based on analogous compounds.
OrbitalPredicted Energy (eV)Expected LocalizationRole in Reactivity
HOMO~ -6.5 to -7.0Aniline Ring, Amino N atomsNucleophilic / Electron Donor
LUMO~ -1.5 to -2.0Nitro Group (NO₂)Electrophilic / Electron Acceptor
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.5-Indicator of Chemical Reactivity

The distribution of electron density within this compound dictates its electrostatic potential and provides a detailed map for predicting reactive sites. The strong electron-withdrawing nature of the nitro group and the electronegativity of the oxygen and nitrogen atoms create a highly polarized molecule.

Calculations of partial atomic charges (e.g., using Mulliken population analysis) would quantify this distribution.

Negative Charges: The highest negative charges are expected to be on the oxygen atoms of the nitro group and the carbonyl oxygen of the formamide group. These sites are primary targets for electrophiles and hydrogen bond donors.

Positive Charges: The hydrogen atoms, particularly the one on the formamide nitrogen (N-H), and the carbon atom of the carbonyl group are predicted to carry significant partial positive charges. The formyl hydrogen is a potential site for nucleophilic attack or deprotonation.

This charge landscape allows for the prediction of intermolecular interactions and the initial steps of many chemical reactions. For example, the negative potential around the nitro group would attract cations or the positive end of a dipolar molecule.

Table 2. Predicted Partial Atomic Charges for Key Atoms in this compound.
Atom / GroupPredicted Partial ChargePredicted Reactivity
Nitro Group Oxygens (O)-0.4 to -0.6Site for electrophilic attack, H-bond acceptor
Formamide Carbonyl Oxygen (O)-0.5 to -0.7Site for electrophilic attack, H-bond acceptor
Formamide Hydrogen (H)+0.2 to +0.4Site for nucleophilic attack, H-bond donor
Anilino Hydrogen (H)+0.2 to +0.3H-bond donor
Nitro Group Nitrogen (N)+0.5 to +0.8Electrophilic center

Substituent Effects on Reactivity (e.g., Hammett Constants)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. acs.org It relates reaction rates and equilibrium constants through the equation: log(k/k₀) = σρ. Here, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).

For this compound, the Hammett equation could be used to predict how additional substituents on the phenyl ring would alter its properties, such as the pKa of the anilino N-H.

Electron-Withdrawing Groups (EWGs) , like -CN or another -NO₂, would have positive σ values. Adding an EWG at the para-position (C4 or C6) would further decrease the electron density on the aniline ring, making the N-H proton more acidic (lower pKa) and the ring less reactive towards electrophilic substitution. researchgate.net

Electron-Donating Groups (EDGs) , like -OCH₃ or -CH₃, have negative σ values. Adding an EDG would increase the electron density on the ring, making the N-H proton less acidic (higher pKa) and activating the ring for electrophilic attack. proceedings.science

By calculating properties for a series of substituted this compound derivatives and correlating them with known Hammett constants, a ρ value specific to this molecular framework could be determined, enabling the prediction of properties for yet-unsynthesized compounds. acs.org

Table 3. Selected Hammett Substituent Constants (σp for para position). oup.com
Substituentσp ValueElectronic Effect
-OCH₃ (Methoxy)-0.27Strongly Donating
-CH₃ (Methyl)-0.17Donating
-H (Hydrogen)0.00Reference
-Cl (Chloro)+0.23Withdrawing
-CN (Cyano)+0.66Strongly Withdrawing
-NO₂ (Nitro)+0.78Very Strongly Withdrawing

Excited State Properties and Photochemical Reaction Modeling

Nitroaromatic compounds are well-known for their rich and complex photochemistry, and this compound is expected to be no exception. kaust.edu.sa Upon absorption of UV-Vis light, the molecule is promoted to an electronic excited state, opening pathways for various de-excitation processes that are often not accessible in the ground state. rsc.org

Computational modeling is essential for mapping the potential energy surfaces of these excited states. Key predicted photochemical properties include:

Electronic Transitions: Time-dependent density functional theory (TD-DFT) calculations can predict the UV-Vis absorption spectrum, identifying the energies and characters of the primary electronic transitions. These are likely to include n→π* transitions (involving the lone pairs on the nitro and carbonyl oxygens) and π→π* transitions (involving the aromatic system). acs.org

Intersystem Crossing: Nitroaromatics are known for highly efficient intersystem crossing (ISC) from the initial singlet excited state (S₁) to a lower-energy triplet state (T₁). rsc.org This is due to strong spin-orbit coupling facilitated by the nitro group. The high quantum yield of triplet formation means that much of the photochemistry will proceed from the T₁ state. nih.gov

Photochemical Reactions: From the triplet state, several reaction pathways are plausible for nitroaromatics. One common pathway is the nitro-nitrite rearrangement , where the -NO₂ group isomerizes to an -ONO (nitrito) group, which can then lead to the release of nitric oxide (NO). acs.orgnih.gov Another possibility is hydrogen abstraction by the excited nitro group from a nearby solvent molecule or from another part of the same molecule. Modeling these reaction pathways helps to identify transition states and intermediates, predicting the most likely photochemical products. rsc.org

Understanding these excited-state dynamics is critical for applications in photostabilizers, photoinitiators, and for assessing the environmental fate of such compounds under sunlight.

Applications of N Aryl Formamides in Advanced Organic Synthesis and Chemical Research

Role as Synthetic Intermediates and Building Blocks

N-(2-nitroanilino)formamide serves as a crucial synthetic intermediate and a versatile building block in the construction of more complex molecular architectures. The presence of the formyl and nitro groups on the aniline (B41778) backbone allows for a diverse range of chemical modifications. The formylation of 2-nitroaniline (B44862) to produce N-(2-nitrophenyl)formamide is a key step in creating a molecule primed for subsequent reactions. researchgate.net For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form heterocyclic compounds such as benzimidazoles. chemsrc.com

The reactivity of the formamide (B127407) group itself provides another avenue for synthetic utility. It can undergo various transformations, including dehydration and hydrolysis, to introduce different functionalities into the molecule. The strategic placement of the nitro group ortho to the formamido group influences the electronic properties of the aromatic ring, affecting the regioselectivity and reactivity of subsequent electrophilic or nucleophilic aromatic substitution reactions. This makes this compound a valuable precursor for the synthesis of a wide array of substituted aromatic compounds that are of interest in medicinal chemistry and materials science.

Amine Protection Strategies in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, the protection of reactive functional groups is a paramount strategy to prevent unwanted side reactions. The formyl group in N-aryl formamides, including this compound, can serve as an effective protecting group for the amino functionality of anilines. The formylation of an amine is a straightforward process, and the resulting formamide is generally stable to a variety of reaction conditions, including those involving organometallic reagents and certain oxidizing and reducing agents.

Protecting GroupCommon Installation ReagentsCommon Removal Conditions
Formyl (CHO) Formic acid, Acetic formic anhydride (B1165640)Acidic or basic hydrolysis
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA)
Carboxybenzyl (Cbz) Benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
Fluorenylmethyloxycarbonyl (Fmoc) 9-Fluorenylmethyloxycarbonyl chlorideBase (e.g., piperidine)

Precursors for Functionalized Organic Compounds

This compound is a valuable precursor for the synthesis of a variety of functionalized organic compounds, owing to the reactivity of its formamide moiety.

Formamides are direct precursors to both formamidines and isocyanides, two classes of compounds with significant applications in organic synthesis. The dehydration of N-substituted formamides is a common method for the preparation of isocyanides (also known as isonitriles). wikipedia.org Specifically, N-(2-nitrophenyl)formamide can be dehydrated using reagents such as triphenylphosphine (B44618) and iodine to yield 2-nitrophenyl isocyanide. d-nb.info This transformation is significant as isocyanides are versatile building blocks in multicomponent reactions, such as the Ugi and Passerini reactions. wikipedia.org

The synthesis of isonitriles from N-substituted formamides can be achieved using various dehydrating agents, including toluenesulfonyl chloride, phosphorus oxychloride, and the Burgess reagent, typically in the presence of a base. wikipedia.orgrsc.org

Furthermore, formamides can be converted into formamidines, which are compounds containing the R₂N-CH=NR' functional group. While specific methods starting from this compound are not extensively detailed, general synthetic routes for N-sulfonyl formamidines involve the condensation of sulfonamides with formamides. nih.govorganic-chemistry.org Another approach involves the reaction of amines with N,N-dialkyl formamides in the presence of reagents like phenyl chloroformate. researchgate.net These methods highlight the potential of this compound to serve as a precursor to novel formamidine (B1211174) structures.

The Passerini three-component reaction is a powerful tool in combinatorial chemistry for the synthesis of α-acyloxy carboxamides from an isocyanide, an aldehyde or ketone, and a carboxylic acid. wikipedia.org Recent research has expanded the scope of this reaction by demonstrating that N-formamides can act as precursors to the carbonyl component. nih.gov In this context, N-formamides can be activated to generate a reactive species that is then attacked by the isocyanide. This is followed by the addition of a carboxylate to form the Passerini product. nih.gov

This novel application of N-formamides as carbonyl precursors opens up new avenues for the synthesis of diverse libraries of α-acyloxy carboxamides. nih.govrsc.org The use of this compound in such a reaction would lead to the formation of Passerini adducts bearing a 2-nitrophenylamino moiety, which could be further functionalized, for instance, through reduction of the nitro group.

Catalytic Roles of Formamide Derivatives (e.g., Lewis Base Catalysis)

Formamide derivatives have been recognized for their potential to act as Lewis base catalysts in various organic transformations. researchgate.net Although the direct catalytic application of this compound is not widely documented, the fundamental chemistry of formamides suggests this possibility. The lone pair of electrons on the nitrogen atom can interact with Lewis acids, and the carbonyl oxygen can act as a hydrogen bond acceptor.

In the context of Lewis base catalysis, the formamide can activate a substrate towards nucleophilic attack. For example, formamides have been implicated as catalysts in reactions such as the allylation and hydrosilylation of carbonyl compounds. researchgate.net Chiral Lewis bases are instrumental in asymmetric synthesis, and while this compound is achiral, it could potentially be incorporated into more complex chiral catalytic systems. The development of dual catalytic systems, for instance combining a metal catalyst with a Lewis base, is an active area of research where formamide-derived structures could play a role. rsc.org

Contributions to Prebiotic Chemistry and Origin of Life Studies

Formamide (HCONH₂) is a central molecule in many theories of prebiotic chemistry and the origin of life. wikipedia.org It is believed to have been abundant on early Earth and can serve as a single precursor for the synthesis of a wide range of essential biomolecules, including nucleobases, amino acids, and carboxylic acids, often in the presence of catalysts and energy sources like heat or UV radiation. wikipedia.orgnih.gov

While research in this area has predominantly focused on simple formamide, the principles can be extended to understand the potential roles of more complex formamide derivatives. The study of formamide-based prebiotic chemistry provides a framework for exploring how the fundamental building blocks of life could have emerged from simple chemical precursors. researchgate.netnih.gov Investigations into the reactions of N-aryl formamides under simulated prebiotic conditions could offer insights into the formation of more complex organic molecules in primordial environments. For instance, the formamide-mediated synthesis of N-formylaminonitriles from aldehydes and cyanide suggests a prebiotic route to amino acid derivatives. otago.ac.nz Although this compound itself is unlikely to be a prebiotic molecule, studying its reactivity can contribute to the broader understanding of the chemical possibilities within a formamide-based prebiotic world.

Based on a thorough review of scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that adheres to the specified outline. The topics provided in the outline—specifically the formation of N-formylaminonitriles, the synthesis of amino acid derivatives, and the role of formamide as a nitrogen and carbon source in chemical evolution—pertain to the parent compound formamide (HCONH₂) and the broader class of N-aryl formamides , not to the specific derivative this compound.

The existing research in these advanced areas of organic synthesis and chemical evolution does not mention or detail the specific involvement of this compound.

Prebiotic Chemistry and Chemical Evolution: The role of formamide as a potential key precursor in the origin of life is a significant area of study. Research indicates that formamide, a simple molecule containing hydrogen, carbon, oxygen, and nitrogen, can yield essential biomolecules like nucleic bases and amino acids under plausible prebiotic conditions. wikipedia.orgresearchgate.nettorvergata.it It is considered a potential medium and raw material for the synthesis of these foundational molecules. wikipedia.org However, this body of research focuses on the simple, one-carbon amide, formamide, due to its ubiquity in the universe and its elemental composition. torvergata.it There is no evidence in the current scientific literature to suggest that a complex, substituted derivative like this compound plays a similar role.

Synthesis of N-Formylaminonitriles and Amino Acid Derivatives: Studies have shown that formamide itself is an excellent medium for producing N-formylaminonitriles, which are precursors to amino acids. nih.gov This process is considered a potentially prebiotic route to amino acid derivatives. nih.govnih.gov Again, these studies utilize the parent formamide as the solvent and a source of nitrogen, not this compound. nih.gov

To generate content following the provided outline for this compound would be scientifically inaccurate and would involve misattributing the properties and functions of formamide to this specific, complex derivative. Therefore, the request cannot be fulfilled as it would require fabricating information that does not exist in the scientific literature.

Future Research Directions in Nitroaryl Formamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of formamides is undergoing a transformation towards more sustainable and efficient processes. Future research will likely prioritize the development of green synthetic methods for N-(2-nitroanilino)formamide and related structures, moving away from classical reagents towards catalytic pathways that utilize renewable feedstocks. A primary focus is the use of C1 sources like carbon dioxide (CO₂) and methanol (B129727). researchgate.net

Catalytic systems involving the direct coupling of amines with methanol have shown promise for producing N-formamides with water or hydrogen as the only byproducts. researchgate.net For instance, inorganic ligand-supported chromium(III) catalysts have been employed for the N-formylation of various amines using methanol. researchgate.net Similarly, the utilization of CO₂ as a C1 feedstock is a highly attractive area. Homogeneous catalysis, such as with the Ru-Macho catalyst complex, has been investigated for synthesizing formamides from CO₂ in biphasic systems that allow for catalyst recycling. researchgate.net The development of heterogeneous catalysts, which are easily separable and reusable, is particularly desirable for industrial applications. researchgate.net

Future work should concentrate on adapting and optimizing these catalytic systems for the specific synthesis of this compound. This includes screening earth-abundant transition metal catalysts and developing continuous flow processes to improve efficiency and scalability. researchgate.netrsc.org

C1 SourceCatalyst TypeExample Catalyst SystemKey AdvantagesReference
MethanolHomogeneous Transition MetalInorganic Ligand-Supported Chromium(III)High yield, potential for using renewable methanol. researchgate.net
Carbon Dioxide (CO₂)Homogeneous Transition MetalRu-Macho ComplexUtilizes a greenhouse gas, high catalyst stability. researchgate.net
Methanol & AmmoniaHeterogeneous ElectrocatalysisPraseodymium-doped MnO₂Enhanced stability and activity, sustainable approach. researchgate.net
Amines & CO₂/H₂Various Metal CatalystsRu, Pd, Ir, Fe, Co, etc.Direct conversion of a greenhouse gas. pku.edu.cn

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the intrinsic reactivity of this compound is essential for expanding its synthetic utility. Future research should focus on exploring novel reaction pathways and gaining detailed mechanistic insights. The presence of multiple functional groups—the nitro group, the aniline (B41778) nitrogen, and the formamide (B127407) moiety—offers a rich landscape for chemical transformations.

Investigations into reactions such as transition metal-mediated C–N bond cleavage could reveal new bioorthogonal uncaging strategies. rsc.org Furthermore, the potential for this compound to participate in cycloaddition reactions, a powerful tool for constructing complex heterocyclic systems, warrants thorough investigation. mdpi.com

Elucidating the mechanisms of these new reactions is critical. This can be achieved through a combination of experimental techniques, including kinetic studies and isotopic labeling, complemented by computational investigations. nih.govresearchgate.net For example, studies on the reaction of azines with amidines have successfully used ¹⁵N-labeling and kinetic isotope effects to distinguish between proposed pathways, such as an addition/elimination/cyclization sequence versus a concerted Diels-Alder mechanism. nih.govresearchgate.net Applying similar rigorous mechanistic studies to reactions involving this compound will be crucial for predicting reactivity and controlling selectivity.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design. For this compound and its derivatives, advanced computational modeling will be instrumental in establishing robust structure-reactivity relationships.

Density Functional Theory (DFT) and ab initio methods can be used to model reaction mechanisms in detail, providing insights into transition states and reaction energy barriers. nih.gov Such studies have been successfully applied to understand the hydrolysis of other formamide derivatives, identifying the most favorable pathways. nih.gov Similar approaches can be used to explore the reactivity of this compound in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models represent another key research avenue. nih.gov These data-driven approaches can correlate structural features with chemical reactivity or biological activity. nih.govchemrxiv.org By calculating descriptors such as HOMO and LUMO energies, charge distributions, and steric parameters for a series of related nitroaryl formamides, it becomes possible to build predictive models. nih.gov These models can accelerate the discovery of new derivatives with desired properties, minimizing the need for extensive trial-and-error synthesis and testing.

Computational MethodApplication AreaAnticipated Insights for this compoundReference
Density Functional Theory (DFT)Mechanistic StudiesElucidation of reaction pathways, transition state energies, and kinetic parameters. nih.gov
Ab Initio Methods (e.g., MP2)High-Accuracy Energy CalculationsPrecise determination of thermodynamic properties and reaction favorability. nih.gov
QSAR/QSRRPredictive ModelingCorrelation of molecular structure with reactivity, guiding the design of new derivatives. nih.govchemrxiv.org
Molecular Electron Density Theory (MEDT)Cycloaddition ReactionsUnderstanding regioselectivity and stereoselectivity based on electron density changes. rsc.org

Design of Novel Catalytic Systems Utilizing Formamide Derivatives

Nitroaryl formamides, including this compound, have the potential to serve as precursors for novel catalytic systems. The nitrogen and oxygen atoms can act as coordination sites for metal centers, enabling the design of unique ligands for homogeneous catalysis. Future research could explore the synthesis of transition metal complexes featuring ligands derived from this compound and evaluate their efficacy in reactions such as cross-coupling, hydrogenation, or oxidation.

Another promising direction is the use of formamide derivatives in the synthesis of heterogeneous catalysts. For example, formamide has been used in condensation reactions with nickel to create single-atom catalysts for CO₂ reduction. nih.gov The formamide helps to disperse the metal atoms on a support like TiO₂, enhancing catalytic efficiency. nih.gov Investigating whether this compound can play a similar role in modulating the growth and dispersion of metal nanoparticles on various supports could lead to the development of highly active and selective catalysts for a range of applications.

Expanded Utility in Complex Molecule Synthesis and Materials Science

The structural motifs present in this compound make it an attractive building block for the synthesis of more complex molecules and functional materials. The nitroarene core is a common feature in many pharmaceuticals and bioactive compounds. nih.gov Future research should investigate the transformation of this compound into novel heterocyclic structures, which are of significant interest in medicinal chemistry. For example, intramolecular cyclization reactions could provide access to benzimidazole (B57391) or quinoxaline (B1680401) derivatives, which are prevalent in drug discovery.

In materials science, the focus will be on incorporating nitroaryl formamide units into advanced functional materials. The combination of an aromatic ring, a nitro group (an electron-withdrawing group), and amide functionalities suggests potential applications in nonlinear optics, organic electronics, or as components of metal-organic frameworks (MOFs). rsc.org The ability of the nitrogen and oxygen atoms to coordinate with metal ions could be exploited to construct porous crystalline materials with tailored properties for gas storage, separation, or catalysis. Exploring the polymerization of derivatives of this compound could also lead to new polymers with unique thermal or electronic properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-nitroanilino)formamide, and how can reaction conditions be optimized for higher yields?

A robust method involves cyclization and Vilsmeier reactions , as demonstrated in the synthesis of structurally related formamide derivatives. For instance, cyclization of ethyl aminomalonate hydrochloride with guanidine carbonate under controlled pH and temperature (e.g., 60–80°C) can yield intermediates, followed by formylation via Vilsmeier-Haack conditions (POCl₃/DMF). Optimization includes adjusting stoichiometry, reaction time, and purification steps (e.g., recrystallization) to achieve yields exceeding 80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous compounds (e.g., δ 8.2–8.5 ppm for formamide protons in nitroaromatic systems) .
  • X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving hydrogen bonding or nitro-group orientation. SHELXL is preferred for high-resolution data, while SHELXD handles twinning or disorder .
  • HPLC/MS : Monitor purity (>99%) and confirm molecular ions (e.g., [M+H]⁺) .

Q. What are the key considerations for handling and storing this compound to ensure stability during experiments?

Based on safety data for structurally similar nitroaniline derivatives:

  • Store in amber vials at –20°C to prevent photodegradation.
  • Use desiccants to avoid hydrolysis of the formamide group.
  • Handle in a fume hood due to potential respiratory irritation .

Advanced Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

  • Variable-temperature NMR to probe conformational equilibria.
  • DFT calculations (B3LYP/6-31G*) to simulate spectra, accounting for solvent dielectric effects.
  • Isotopic labeling (e.g., ¹⁵N) to clarify coupling patterns .

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software be employed to address them?

Challenges include nitro-group disorder and hydrogen-bonding network complexity . SHELX workflows:

  • Use SHELXD for initial phase determination in twinned crystals.
  • Apply SHELXL restraints to refine anisotropic displacement parameters for nitro groups.
  • Validate H-bonding via PLATON analysis post-refinement .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in palladium-catalyzed coupling reactions?

Mechanistic studies require:

  • Kinetic profiling (e.g., monitoring intermediates via in situ IR).
  • Isotopic labeling (e.g., ¹⁸O) to trace formamide oxygen participation.
  • DFT-based transition-state modeling to identify rate-limiting steps, as seen in aryl formamide cross-coupling studies .

Q. How does the nitro group's electronic and steric effects influence the regioselectivity of this compound in cyclization reactions?

The meta-directing nature of the nitro group favors electrophilic substitution at specific positions. Systematic studies using:

  • Electron-withdrawing substituent analogs (e.g., Cl, CF₃) to modulate electronic effects.
  • X-ray crystallography to correlate steric bulk with ring-closure outcomes, as shown in phenothiazine syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.